molecular formula C14H22N4O4S B2676573 N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-N-methylmethanesulfonamide CAS No. 2097932-11-9

N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-N-methylmethanesulfonamide

Cat. No.: B2676573
CAS No.: 2097932-11-9
M. Wt: 342.41
InChI Key: JEYMWFMTUJWZIR-UHFFFAOYSA-N
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Description

N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-N-methylmethanesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules, making it a subject of interest in medicinal chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-N-methylmethanesulfonamide typically involves multiple steps, starting from acyclic starting materials. The process includes:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of benzylidene acetones and ammonium thiocyanates.

    Aromatization: This step ensures the stability of the pyrimidine ring.

    S-methylation: Introduction of the methyl group to the sulfur atom.

    Oxidation to methylsulfonyl compounds: This step involves the oxidation of the sulfur atom to form the sulfonamide group.

    Formation of guanidines: This is achieved by reacting the intermediate compounds with suitable amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: This compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-N-methylmethanesulfonamide has several applications in scientific research:

Mechanism of Action

The exact mechanism of action for N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-N-methylmethanesulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways within cells, potentially inhibiting key enzymes or receptors involved in disease processes. Further research is needed to elucidate the precise molecular mechanisms and pathways affected by this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-N-methylmethanesulfonamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4S/c1-10-7-13(16-11(2)15-10)22-12-5-6-18(8-12)14(19)9-17(3)23(4,20)21/h7,12H,5-6,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYMWFMTUJWZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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